molecular formula C15H13N3S B1270495 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol CAS No. 93378-56-4

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1270495
CAS No.: 93378-56-4
M. Wt: 267.4 g/mol
InChI Key: LALVKWMNBBEACB-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in drug metabolism. The compound’s thiol group allows it to form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, this compound has been shown to interact with metalloproteins, affecting their function .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by inhibiting key metabolic enzymes, leading to altered metabolite levels .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions. The compound binds to the active sites of enzymes, particularly those with metal cofactors, through its thiol group. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. Additionally, this compound can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities. At high doses, it can cause toxicity, including liver and kidney damage. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting overall metabolic flux. The compound’s metabolism can also influence the levels of key metabolites, such as glutathione, which plays a role in cellular redox balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as lipid solubility and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the cytoplasm but can also be found in the nucleus, where it interacts with DNA and transcription factors. Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments .

Mechanism of Action

The mechanism of action of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets:

Biological Activity

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C15H13N3S
  • Molecular Weight : 267.35 g/mol
  • Structural Characteristics : The compound features a triazole ring with a thiol group, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with isothiocyanates under basic conditions. This method yields high purity and good yields of the desired compound, facilitating further biological evaluation .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-triazole-3-thiones exhibit notable anticancer properties. Specifically, this compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Effect
Human melanoma (IGR39)12.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)15.0Significant growth inhibition
Pancreatic carcinoma (Panc-1)10.0Selectively toxic

The selectivity towards cancer cells suggests potential for further development as an antitumor agent .

Antimicrobial Activity

The compound has also shown antimicrobial properties against various pathogens. In vitro studies indicate that it possesses moderate antifungal activity while exhibiting lower antibacterial effects:

Microorganism Activity
Candida albicansModerate antifungal
Staphylococcus aureusMinimal antibacterial
Escherichia coliNo significant effect

These findings highlight the compound's potential as a therapeutic agent in treating fungal infections .

Anticonvulsant Activity

Research indicates that several triazole derivatives exhibit anticonvulsant activity through mechanisms involving voltage-gated sodium channels (VGSC) inhibition. Preliminary data suggest that this compound may act similarly, offering potential as a treatment for epilepsy .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against melanoma cells.
  • Antifungal Screening : In another study focusing on antifungal activity, derivatives were screened against Candida species. The results showed promising antifungal effects for certain derivatives containing the triazole-thiol moiety .

Properties

IUPAC Name

3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALVKWMNBBEACB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80355484
Record name 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93378-56-4
Record name 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80355484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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